molecular formula C24H21N5O3S2 B2870612 methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate CAS No. 692738-13-9

methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate

Cat. No.: B2870612
CAS No.: 692738-13-9
M. Wt: 491.58
InChI Key: OVXLLNSHWJBFPM-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and are known to possess a diverse range of activities .


Molecular Structure Analysis

The compound contains a pyrrole ring, which is a heterocyclic aromatic organic compound. It also seems to contain a thiophene ring, which is a five-membered ring with one sulfur atom, and a pyrazolo[1,5-a]pyrimidine ring, which is a fused ring system involving a pyrazole and a pyrimidine .


Chemical Reactions Analysis

Pyrrole-containing compounds are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the 2-position due to the high electron density of the pyrrole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the pyrrole ring could influence its solubility, boiling point, and melting point .

Future Directions

Future research could involve exploring the biological activities of this compound and optimizing its structure to improve its properties. Further structural optimization of pyrrole derivatives could lead to improved production and quality control of biologically active compounds .

Properties

IUPAC Name

methyl 3-[[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S2/c1-13-5-6-14(2)28(13)19-8-10-33-21(19)18-11-20-25-12-16(15(3)29(20)27-18)23(30)26-17-7-9-34-22(17)24(31)32-4/h5-12H,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXLLNSHWJBFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C(C=NC4=C3)C(=O)NC5=C(SC=C5)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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